molecular formula C8H6ClN3 B13886549 2-Chloro-4-pyrrol-1-ylpyrimidine

2-Chloro-4-pyrrol-1-ylpyrimidine

Cat. No.: B13886549
M. Wt: 179.60 g/mol
InChI Key: WJYMFGUHGQLNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyrrol-1-ylpyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery research. As a substituted pyrimidine, its structure is characterized by a chlorine atom and a pyrrole group, making it a valuable scaffold for constructing more complex molecules. Its high reactivity, particularly at the chlorine-bearing carbon, allows for various functionalization reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-couplings. This compound serves as a key synthetic intermediate in exploring novel therapeutic agents. Related pyrrolo-pyrimidine scaffolds are frequently employed in developing kinase inhibitors , and similar structures have been utilized in synthetic methodologies like the Pictet-Spengler cyclization/Smiles rearrangement cascade to create novel pyrrole-fused dihydropteridines . Researchers value this chemical for its potential in structure-activity relationship (SAR) studies and as a core structure in designing targeted bioactive molecules. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-4-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C8H6ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h1-6H

InChI Key

WJYMFGUHGQLNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Method Based on α-Alkylation, Cyclization, and Chlorination (Prior Art)

  • Process : Starts with diethyl malonate and allyl bromide undergoing α-alkylation, followed by cyclization with amidine to form a bislactam ring. Subsequent chlorination with phosphorus oxychloride yields a dichloropyrimidine intermediate. Oxidation with potassium osmate hydrate and sodium periodate introduces an aldehyde group, which finally reacts with ammonia to produce the target compound.
  • Yield : Approximately 45.8% total yield.
  • Drawbacks : Uses large amounts of phosphorus oxychloride generating significant acidic waste; expensive and difficult-to-recover osmium and periodate oxidants; multiple steps and complex operations limit industrial scalability.

Method Using Cyanoacetate, Bromoacetaldehyde Diethyl Acetal, and Thiourea (CN102526087A)

  • Process : Cyanoacetate undergoes α-alkylation with bromoacetaldehyde diethyl acetal catalyzed by potassium carbonate and sodium iodide. The product cyclizes with thiourea under alkaline conditions. Hydrolysis of acetal and condensation follows. Raney nickel catalyzes desulfurization, and phosphorus oxychloride chlorinates the intermediate to yield the product.
  • Yield : Total yield approximately 37.7%.
  • Drawbacks : Use of Raney nickel causes strong odor and safety concerns; phosphorus oxychloride use leads to wastewater and environmental issues; process complexity and hazards limit green chemistry compliance.

Method Using Cyanoacetate, Bromoacetaldehyde Diethyl Acetal, and Amidine (CN104860950A)

  • Process : Cyanoacetate reacts with bromoacetaldehyde diethyl acetal under sodium hydride catalysis to form an alkylated intermediate. Cyclization with acetic acid amidine under alkaline conditions, acetal hydrolysis under acidic conditions, pH adjustment, and intramolecular condensation produce the intermediate. Chlorination with phosphorus oxychloride completes the synthesis.
  • Yield : Less than 35% total yield.
  • Drawbacks : Sodium hydride is hazardous and inconvenient; phosphorus oxychloride use remains problematic environmentally; low yield and operational difficulties.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Yield (%) Environmental Impact Operational Complexity Notes
α-Alkylation + Cyclization + Chlorination Diethyl malonate, allyl bromide Phosphorus oxychloride, osmium catalyst ~45.8 High waste acid, expensive oxidants Multi-step, complex Not industrially favorable
Cyanoacetate + Bromoacetaldehyde Diethyl Acetal + Thiourea Cyanoacetate, bromoacetaldehyde diethyl acetal, thiourea Raney Ni, phosphorus oxychloride ~37.7 Strong odor, hazardous, wastewater Multi-step, safety concerns Limited green chemistry compliance
Cyanoacetate + Bromoacetaldehyde Diethyl Acetal + Amidine Cyanoacetate, bromoacetaldehyde diethyl acetal, amidine Sodium hydride, phosphorus oxychloride <35 Hazardous reagents, wastewater Multi-step, safety issues Low yield, operational difficulty
Pyrimidine Ring Derivatives 5-allyl-4,6-dichloropyrimidine Ozone ~66 Ozone side reactions, expensive materials Moderate steps High cost, byproducts
Condensation + Cyclization with Dichloroacrylonitrile 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate Lewis acids, sodium methoxide High (not explicitly stated but superior) Low waste, green process Simple, fewer steps Industrially favorable, cost-effective

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-pyrrol-1-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-pyrrol-1-ylpyrimidine .

Scientific Research Applications

2-Chloro-4-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyrrol-1-ylpyrimidine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-pyrrol-1-ylpyrimidine with three pyridine-based analogs and one pyrimidine derivative, as identified in recent literature. Key differences in structure, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Position 4 Substituent Similarity Score* Molecular Weight (g/mol) Key Characteristics
2-Chloro-4-pyrrol-1-ylpyrimidine Pyrimidine Pyrrol-1-yl 1.00 183.64 Aromatic, two nitrogen atoms; potential for diverse binding interactions .
2-Chloro-4-(piperidin-1-yl)pyridine Pyridine Piperidin-1-yl 0.95 ~209.67† Saturated amine substituent; increased basicity and steric bulk .
N-Butyl-2-chloropyridin-4-amine Pyridine Butylamine 0.90 ~197.66† Linear alkyl chain enhances lipophilicity and membrane permeability .
2-Chloro-4-(diethylamino)pyridine Pyridine Diethylamino 0.88 ~197.66† Strong electron-donating group; accelerates electrophilic substitution .
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine 1-Methylpyrazol-4-yl N/A 223.67‡ Pyrazole substituent introduces hydrogen-bonding potential; dual heterocyclic core .

*Similarity scores (0.88–0.95) derived from structural alignment algorithms in .
†Estimated molecular weights based on substituent addition to pyridine core.
‡Exact molecular weight from .

Key Comparative Insights

Core Heterocycle Differences
  • Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) in 2-Chloro-4-pyrrol-1-ylpyrimidine is more electron-deficient than pyridine (one nitrogen), influencing its reactivity in cross-coupling and nucleophilic substitution reactions . Pyrimidines are often prioritized in drug design due to their resemblance to nucleic acid bases.
  • Pyrazole-Pyrimidine Hybrid () : The compound 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine combines pyrimidine with a pyrazole group, enabling unique hydrogen-bonding interactions and enhanced bioactivity in kinase inhibition studies .
Substituent Effects
  • Pyrrol-1-yl (Target Compound) : The aromatic pyrrole ring provides moderate electron-withdrawing effects and planar geometry, favoring π-π stacking in protein binding .
  • Butylamine (Pyridine Analog) : The linear alkyl chain enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Diethylamino (Pyridine Analog): The strong electron-donating diethylamino group activates the pyridine ring toward electrophilic substitution, useful in further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.